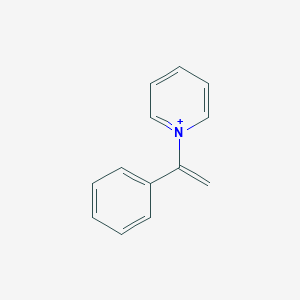

1-(1-Phenylvinyl)pyridinium

説明

Structure

3D Structure

特性

分子式 |

C13H12N+ |

|---|---|

分子量 |

182.24 g/mol |

IUPAC名 |

1-(1-phenylethenyl)pyridin-1-ium |

InChI |

InChI=1S/C13H12N/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2/q+1 |

InChIキー |

GQBRDFDGPIWBGM-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=CC=C1)[N+]2=CC=CC=C2 |

正規SMILES |

C=C(C1=CC=CC=C1)[N+]2=CC=CC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

1-(1-Phenylvinyl)pyridinium: Structure, Properties, and Synthetic Utility

Executive Summary

1-(1-Phenylvinyl)pyridinium (specifically as its triflate or halide salt) is a highly electrophilic, reactive intermediate used primarily in the synthesis of functionalized nitrogen heterocycles. Structurally, it consists of a pyridine ring quaternized at the nitrogen by a 1-phenylvinyl (styryl) group. This distinct electronic arrangement creates a "push-pull" system where the electron-deficient pyridinium ring activates the exocyclic vinyl group toward nucleophilic attack.

This guide details the chemical identity, synthesis via triflic anhydride activation, and its critical role as a precursor to 1-(1-arylvinyl)-2-pyridones —a scaffold found in numerous bioactive pharmaceutical agents.

Part 1: Chemical Identity & Structure[1][2][3][4]

Nomenclature and Classification[5]

-

IUPAC Name: 1-(1-Phenylethenyl)pyridin-1-ium

-

Common Names:

-(1-Phenylvinyl)pyridinium; -

General Formula:

(where -

Key Functional Motifs:

-

Pyridinium Cation: Aromatic, electron-deficient heterocycle.[1]

-

Vinyl Linker: Conjugated double bond connecting the phenyl ring and the nitrogen.

-

Phenyl Group: Provides steric bulk and conjugation, stabilizing the vinyl cation intermediate during synthesis.

-

Electronic Properties

The molecule exhibits unique reactivity due to the orthogonality of its

-

Electrophilicity: The

-carbon of the vinyl group is highly electrophilic, susceptible to attack by nucleophiles (Michael-type addition). -

Resonance: The positive charge is delocalized primarily within the pyridine ring, but the vinyl group allows for extended conjugation, making the system sensitive to steric modulation at the ortho-positions of the phenyl ring.

Part 2: Synthesis & Preparation[2][4][7][8][9][10]

The most robust method for generating 1-(1-phenylvinyl)pyridinium salts is the activation of acetophenones with triflic anhydride (

Mechanism: Vinyl Cation Trapping

The reaction proceeds via the formation of a highly reactive vinyl cation intermediate.

-

Enolization: Base-promoted enolization of acetophenone.

-

Activation: The enol oxygen attacks the electrophilic sulfur of

, forming a vinyl triflate. -

Elimination/Ionization: The triflate leaving group departs, generating a vinyl cation stabilized by the phenyl ring.

-

Trapping: The pyridine nitrogen attacks the vinyl cation to form the quaternary ammonium salt.

Caption: Mechanistic pathway for the formation of 1-(1-phenylvinyl)pyridinium via vinyl cation trapping.

Experimental Protocol: "Gold Standard" Synthesis

Objective: Synthesis of 1-(1-phenylvinyl)pyridinium triflate from acetophenone.

Reagents:

-

Acetophenone (1.0 equiv)[2]

-

Triflic Anhydride (

) (1.1 equiv) -

Pyridine (anhydrous) (3.0 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Dissolve acetophenone (1.0 mmol) and pyridine (3.0 mmol) in anhydrous DCM (

) at -

Activation: Add

(1.1 mmol) dropwise via syringe over 5 minutes. The solution typically turns yellow/orange. -

Reaction: Stir at

for 30 minutes, then allow to warm to room temperature. Monitor by TLC (disappearance of acetophenone). -

Isolation (If stable): Add diethyl ether to precipitate the pyridinium salt. Filter the solid under nitrogen.

-

Note: These salts are often hygroscopic and hydrolytically unstable. For many applications (e.g., pyridone synthesis), they are used in situ without isolation.

-

Part 3: Reactivity & Applications[2][3][4]

Hydrolysis to 2-Pyridones

The primary application of 1-(1-phenylvinyl)pyridinium salts is their conversion to 1-(1-phenylvinyl)-2-pyridones . This occurs via nucleophilic attack of hydroxide at the pyridine C2 or C6 position, followed by ring opening and closing or oxidation.

However, a more direct route involves the use of 2-fluoropyridine instead of pyridine during the synthesis. The resulting 2-fluoro-1-(1-phenylvinyl)pyridinium salt is extremely susceptible to hydrolysis, yielding the 2-pyridone directly upon aqueous workup.

Data Comparison: Pyridine vs. 2-Fluoropyridine

| Parameter | Pyridine Route | 2-Fluoropyridine Route |

| Intermediate | 1-(1-phenylvinyl)pyridinium | 2-Fluoro-1-(1-phenylvinyl)pyridinium |

| Stability | Moderate (isolable) | Low (transient) |

| Primary Product | Pyridinium Salt | 1-(1-Arylvinyl)-2-pyridone |

| Workup | Precipitation with Ether | Basic Hydrolysis (NaOH) |

| Yield (Pyridone) | < 40% (requires oxidation) | 80-95% (Direct substitution) |

Nucleophilic Substitution ( and Michael Addition)

The 1-(1-phenylvinyl) group acts as a protecting group or a reactive handle.

-

Michael Acceptor: The vinyl double bond is electron-deficient. Soft nucleophiles (thiols, malonates) can attack the

-carbon. -

Radical Trapping: In the presence of radical initiators, the vinyl group can capture radicals, useful in polymerization or cascade cyclizations.

Caption: Divergent reactivity pathways for 1-(1-phenylvinyl)pyridinium salts.

Part 4: Safety & Handling

-

Hazards: As triflate salts, these compounds are potentially corrosive and irritating to mucous membranes. The precursor, triflic anhydride, is violently reactive with water.

-

Storage: Store under inert gas (Argon/Nitrogen) at

. Moisture sensitivity requires the use of a desiccator. -

Disposal: Quench excess triflic anhydride with ice-cold sodium bicarbonate solution before disposal.

References

-

Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine . ChemRxiv, 2021.

-

Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates . Molecules, 2018, 23(2), 413.

-

Pyridinium Salts: From Synthesis to Reactivity and Applications . Organic Chemistry Frontiers, 2018.[3]

-

Trifluoromethanesulfonic Anhydride in Amide Activation . TCI Chemicals Technical Guide.

Sources

1-(1-Phenylvinyl)pyridinium triflate CAS number and safety data

The following technical guide details the chemical profile, synthesis, and application of 1-(1-Phenylvinyl)pyridinium triflate , a highly reactive electrophilic intermediate used in advanced organic synthesis.

Chemical Identity & CAS Status[1][2][3][4][5]

1-(1-Phenylvinyl)pyridinium triflate is a reactive N-vinylpyridinium salt generated in situ or isolated under specific conditions. Unlike its stable N-(1-alkoxyvinyl) analogs, the phenyl variant is typically transient, serving as a potent "vinyl cation" equivalent in nucleophilic substitution and heterocycle synthesis.

| Attribute | Detail |

| Systematic Name | 1-(1-Phenylethenyl)pyridinium trifluoromethanesulfonate |

| Common Name | N-(1-Phenylvinyl)pyridinium triflate |

| CAS Number | Not Assigned (Transient Intermediate)* |

| Molecular Formula | C₁₄H₁₂F₃NO₃S |

| Molecular Weight | 331.31 g/mol |

| Cation Structure | Pyridinium ring N-bonded to the |

| Anion Structure | Triflate (CF₃SO₃⁻) |

*Note: While specific stable analogs (e.g., 1-(1-ethoxyvinyl)pyridinium triflate) have been isolated and characterized, the 1-phenylvinyl derivative is predominantly generated in situ from acetophenone, triflic anhydride, and pyridine. No permanent CAS number exists for the isolated salt in major registries.

Component Precursors (for In Situ Generation)

Since the compound is generated immediately prior to use, safety and regulatory data rely on its precursors:

| Component | CAS Number | Role | Hazard Class (GHS) |

| Acetophenone | 98-86-2 | Substrate | Acute Tox. 4, Eye Irrit. 2 |

| Triflic Anhydride (Tf₂O) | 358-23-6 | Activator | Skin Corr. 1A, Water-React. 1 |

| Pyridine | 110-86-1 | Nucleophile/Base | Flam. Liq. 2, Acute Tox. 4 |

Safety Data & Handling Protocols

Hazard Identification (Inferred)

As a reactive pyridinium triflate, this compound combines the hazards of a potent electrophile with the corrosivity of triflic acid derivatives.

-

H314: Causes severe skin burns and eye damage (due to potential hydrolysis to TfOH).

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water (hydrolysis releases TfOH and acetophenone).

Critical Safety Controls

-

Moisture Exclusion: The salt is highly hygroscopic and hydrolytically unstable. All manipulations must occur under an inert atmosphere (Argon/Nitrogen) using Schlenk lines or a glovebox.

-

Temperature Control: Generation is typically exothermic. Maintain reaction temperatures between -78°C and 0°C to prevent polymerization or decomposition.

-

Neutralization: Quench excess reagent with saturated aqueous NaHCO₃ or pyridine/methanol mixtures at low temperature before disposal.

Synthesis & Generation Protocol

The synthesis exploits the activation of acetophenone with triflic anhydride to form an intermediate vinyl triflate, which is subsequently trapped by pyridine. This pathway avoids the use of unstable vinyl halides.[1]

Mechanistic Pathway

The reaction proceeds via the formation of an enol triflate, followed by nucleophilic displacement by pyridine.

Figure 1: Mechanistic pathway for the generation of 1-(1-Phenylvinyl)pyridinium triflate.

Step-by-Step Experimental Protocol

Objective: Generate 10 mmol of 1-(1-Phenylvinyl)pyridinium triflate for immediate use.

Reagents:

-

Acetophenone (1.20 g, 10 mmol)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (3.10 g, 11 mmol)

-

Pyridine (0.87 g, 11 mmol) or 2-Fluoropyridine (for higher reactivity in subsequent steps)

-

Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

-

Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

-

Solvation: Add anhydrous DCM (40 mL) and Pyridine (11 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

-

Activation: Add Tf₂O (11 mmol) dropwise over 5 minutes. The solution may turn yellow/orange, indicating the formation of the N-triflylpyridinium intermediate.

-

Addition: Add Acetophenone (10 mmol) dissolved in DCM (10 mL) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

-

Observation: A precipitate or oil separation often indicates the formation of the pyridinium salt.

-

-

Utilization: The resulting suspension/solution of 1-(1-Phenylvinyl)pyridinium triflate is used directly in subsequent steps (e.g., addition of nucleophiles).

-

Note: Attempting to isolate the salt by filtration often leads to hydrolysis unless performed in a glovebox.

-

Reactivity & Applications

This compound serves as a "masked" vinyl cation. The positively charged pyridinium ring makes the vinyl group highly susceptible to nucleophilic attack, enabling reactions that are difficult with simple vinyl triflates.

Core Applications

-

Synthesis of Vinyl Pyridones: Hydrolysis or reaction with specific oxygen nucleophiles converts the salt into 1-(1-phenylvinyl)-2-pyridones.

-

Heterocycle Construction: Reaction with amidines or hydrazines can yield pyrimidines or pyrazoles via a cascade of Michael addition and cyclization.

-

Vinyl Cation Transfer: In the presence of electron-rich arenes, the pyridinium group can act as a leaving group, facilitating Friedel-Crafts-type vinylations.

Comparative Reactivity Table

| Reagent Type | Electrophilicity | Stability | Primary Use |

| Vinyl Triflate | High | Moderate | Cross-coupling (Stille, Suzuki) |

| Vinyl Pyridinium (Phenyl) | Very High | Low (Transient) | Nucleophilic Substitution (SɴV) |

| Vinyl Pyridinium (Ethoxy) | Moderate | High (Isolable) | Reagent for ethylation/vinylation |

References

-

Shapiro, J. D., et al. (2018).[2] Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 413.[2] Link

- Charette, A. B., et al. (2010). Triflic Anhydride-Mediated Amide Activation. Chemical Reviews, 111(9).

-

Umemoto, T., et al. (1986).[3] N-Fluoropyridinium Triflate and its Analogs. Tetrahedron Letters. (Reference for stable pyridinium triflate salt handling).

-

Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Org.[2][1][4][5] Synth. 101, 242-257.[2] Link

-

TCI Chemicals. Trifluoromethanesulfonic Anhydride in Amide Activation. Link

Sources

A Comparative Technical Guide to the Reactivity of N-vinylpyridinium and N-alkylpyridinium Salts

For researchers, medicinal chemists, and material scientists, pyridinium salts are a cornerstone of synthetic chemistry, offering a versatile platform for a myriad of chemical transformations. Among the diverse array of substituted pyridinium salts, N-vinylpyridinium and N-alkylpyridinium salts stand out for their unique and often contrasting reactivity profiles. This in-depth technical guide provides a comprehensive analysis of their core differences, offering field-proven insights into their synthesis, stability, and applications in key chemical reactions.

Foundational Principles: Understanding the Structural and Electronic Divergence

The reactivity of any chemical entity is intrinsically linked to its structure and electronic properties. N-alkylpyridinium and N-vinylpyridinium salts, while both featuring a positively charged pyridinium core, exhibit fundamental differences in the nature of the substituent attached to the nitrogen atom.

N-Alkylpyridinium Salts: These salts are characterized by an sp³-hybridized carbon atom directly bonded to the pyridinium nitrogen. This alkyl group is generally a poor electron-withdrawing group and its primary influence is steric. The stability and reactivity of N-alkylpyridinium salts are significantly influenced by the nature of the alkyl group (primary, secondary, etc.) and the presence of any functional groups.[1][2]

N-Vinylpyridinium Salts: In contrast, N-vinylpyridinium salts possess an sp²-hybridized carbon atom adjacent to the pyridinium nitrogen, forming a vinyl group. This seemingly subtle difference has profound electronic consequences. The vinyl group, particularly when conjugated with an electron-withdrawing group, imparts a significant electrophilic character to the β-carbon of the vinyl moiety. This renders N-vinylpyridinium salts excellent Michael acceptors and reactive partners in a variety of addition and coupling reactions.[3][4]

The following diagram illustrates the key structural differences and the resulting electronic implications.

Caption: Key structural and electronic differences between N-alkyl and N-vinylpyridinium salts.

A Tale of Two Reactivities: A Comparative Analysis

The structural and electronic disparities between N-vinylpyridinium and N-alkylpyridinium salts manifest in their distinct reactivity profiles across a range of important chemical transformations.

Michael Addition Reactions: A Clear Distinction

The Michael addition, a cornerstone of carbon-carbon bond formation, serves as a prime example of the divergent reactivity of these two classes of salts.[5]

-

N-Vinylpyridinium Salts as Potent Michael Acceptors: The pronounced electrophilicity of the β-carbon in N-vinylpyridinium salts makes them highly effective Michael acceptors. They readily react with a wide range of nucleophiles, including enolates, amines, and thiols, under mild conditions. This reactivity is a direct consequence of the pyridinium ring acting as a powerful electron-withdrawing group, activating the vinyl moiety for nucleophilic attack.[5][6]

-

N-Alkylpyridinium Salts: Indirect Participants: N-alkylpyridinium salts do not directly participate as Michael acceptors in the same manner as their N-vinyl counterparts. However, they are crucial precursors for the in-situ generation of pyridinium ylides, which are potent nucleophiles in their own right and can initiate Michael-type reactions with suitable acceptors.[7][8]

The following diagram illustrates the contrasting roles of N-vinyl and N-alkyl pyridinium salts in Michael addition reactions.

Caption: Divergent roles of N-vinyl and N-alkylpyridinium salts in Michael addition reactions.

Polymerization: Spontaneous vs. Initiated

The propensity of these salts to undergo polymerization also highlights their differing reactivities.

-

N-Vinylpyridinium Salts: Spontaneous Polymerization: 4-Vinylpyridinium salts are known to undergo spontaneous polymerization in both aqueous and organic media.[9] This unusual reactivity is attributed to a zwitterionic mechanism where the growing chain end is an intramolecular ion pair.[10] This high chemical specificity allows for polymerization on macromolecular templates, such as polystyrene sulfonic acid.[9] Comparative studies have shown that 4-vinylpyridine exhibits a higher grafting potential and polymerization rate compared to other vinyl monomers like N-vinyl imidazole under similar conditions.[11]

-

N-Alkylpyridinium Salts in Polymer Chemistry: While not undergoing spontaneous polymerization themselves, N-alkylpyridinium salts are utilized in polymer chemistry in other capacities. They can be incorporated into polymer backbones to create poly(ionic liquid)s with interesting material properties. Furthermore, their role as precursors to pyridinium ylides allows for their use in initiating polymerization of other monomers.

| Parameter | N-Vinylpyridinium Salts | N-Alkylpyridinium Salts | References |

| Polymerization Behavior | Spontaneous, zwitterionic mechanism | Do not spontaneously polymerize | [9][10] |

| Reactivity in Grafting | High grafting potential and polymerization rate | Not applicable for direct grafting | [11] |

| Role in Polymer Synthesis | Monomer for functional polymers | Precursors for initiators, components of poly(ionic liquid)s |

Cycloaddition Reactions: Dienophiles and Ylide Precursors

In the realm of cycloaddition reactions, both classes of salts play significant, yet distinct, roles.

-

N-Vinylpyridinium Salts as Dienophiles: The electron-deficient nature of the vinyl group in N-vinylpyridinium salts makes them excellent dienophiles in Diels-Alder reactions.[3] Their high reactivity and stereoselectivity have been leveraged in the synthesis of complex cyclic structures.[3]

-

N-Alkylpyridinium Salts as Pyridinium Ylide Precursors for 1,3-Dipolar Cycloadditions: N-alkylpyridinium salts are indispensable precursors for pyridinium ylides, which are versatile 1,3-dipoles. These ylides readily participate in [3+2] cycloaddition reactions with various dipolarophiles to afford nitrogen-containing heterocycles like indolizines.[7][12] The ease of ylide formation, and thus the efficiency of the cycloaddition, is heavily dependent on the electronic nature of substituents on the pyridinium ring and the N-alkyl group.[7] Electron-withdrawing groups on the pyridinium ring lower the pKa of the α-proton on the N-substituent, facilitating ylide formation and leading to higher cycloaddition yields.[7]

| Cycloaddition Role | N-Vinylpyridinium Salts | N-Alkylpyridinium Salts | References |

| Diels-Alder ([4+2]) | Act as dienophiles | Not typically used as dienophiles | [3] |

| 1,3-Dipolar ([3+2]) | Not direct participants | Precursors to pyridinium ylides (1,3-dipoles) | [7][12] |

Cross-Coupling Reactions: A Modern Application

Recent advances in transition-metal catalysis have unveiled new applications for pyridinium salts in cross-coupling reactions.

-

N-Vinylpyridinium Salts as Electrophilic Coupling Partners: N-Vinylpyridinium tetrafluoroborate salts have emerged as excellent electrophilic coupling partners in palladium-catalyzed Suzuki cross-coupling reactions.[13][14][15][16] They serve as stable, crystalline, and non-hygroscopic alternatives to often unstable vinyl halides and triflates.[13][14] This application leverages the ability of Pd(0) to undergo oxidative addition into the C-N bond of the vinylpyridinium salt.[13]

-

N-Alkylpyridinium Salts in Deaminative Cross-Coupling: N-Alkylpyridinium salts have been successfully employed as electrophiles in nickel-catalyzed deaminative cross-coupling reactions.[17] This methodology allows for the transformation of primary and secondary amines into a wide range of alkylated products, showcasing the versatility of N-alkylpyridinium salts as radical precursors.[1]

Experimental Protocols: A Practical Guide

To translate the theoretical understanding of reactivity into practical application, this section provides detailed, self-validating experimental protocols for key transformations involving N-vinylpyridinium and N-alkylpyridinium salts.

Synthesis of an N-Vinylpyridinium Salt

This protocol describes the synthesis of an N-vinylpyridinium tetrafluoroborate salt from an activated acetylene, a method that is broadly applicable.[4]

Procedure:

-

To a solution of pyridinium tetrafluoroborate (1.0 eq.) in refluxing methanol, add the corresponding ynone (1.0 eq.).

-

Continue to heat the reaction mixture at reflux for up to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The N-vinylpyridinium salt will typically crystallize out of solution. Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold diethyl ether and dry under vacuum to afford the pure N-vinylpyridinium tetrafluoroborate salt. The product is typically obtained in quantitative yield and is exclusively the trans isomer.[4]

Suzuki Cross-Coupling with an N-Vinylpyridinium Salt

This protocol outlines a general procedure for the Pd(0)-catalyzed Suzuki cross-coupling of an N-vinylpyridinium salt with a boronic acid.[13][15]

Procedure:

-

In a microwave-safe vial, combine the N-vinylpyridinium tetrafluoroborate salt (1.0 eq.), the desired boronic acid (1.2 eq.), Pd₂(dba)₃ (5 mol %), and PCy₃ (20 mol %).

-

Add anhydrous THF as the solvent, followed by N,N-diisopropylethylamine (DIEA) (2.0 eq.).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 10-12 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired cross-coupled product.

In-situ Generation of a Pyridinium Ylide and Subsequent 1,3-Dipolar Cycloaddition

This protocol details the formation of an indolizine via the 1,3-dipolar cycloaddition of an in-situ generated pyridinium ylide with an alkyne dipolarophile.[7]

Procedure:

-

Dissolve the substituted N-alkylpyridinium salt (1.0 eq.) and the alkyne dipolarophile (e.g., ethyl propiolate, 1.5 eq.) in methanol.

-

To this solution, add potassium carbonate (1.0 eq.) to generate the pyridinium ylide in situ.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired indolizine.

Conclusion and Future Outlook

The comparative analysis presented in this guide underscores the profound impact of the N-substituent on the reactivity of the pyridinium scaffold. N-vinylpyridinium salts, with their activated vinyl moiety, excel as electrophiles in Michael additions, dienophiles in Diels-Alder reactions, and coupling partners in Suzuki reactions. In contrast, N-alkylpyridinium salts primarily serve as precursors to nucleophilic pyridinium ylides for cycloadditions and as radical progenitors in deaminative couplings.

The continued exploration of these versatile building blocks will undoubtedly lead to the development of novel synthetic methodologies. Future research directions may include the design of chiral N-vinylpyridinium salts for asymmetric catalysis, the expansion of the scope of deaminative couplings with N-alkylpyridinium salts, and the development of novel polymeric materials derived from these reactive monomers. For the practicing chemist, a nuanced understanding of the distinct reactivities of N-vinyl and N-alkylpyridinium salts is paramount for the rational design of efficient and innovative synthetic strategies.

References

-

A Comparative Guide to the Reactivity of Substituted Pyridinium Ylides. BenchChem.

-

Scheme 3. Synthesis of N-vinylpyridinium salts 11a-j. ResearchGate.

-

PART I. DESIGN, PREPARATION, AND APPLICATIONS OF NOVEL N-VINYLIMINIUM SALTS IN ORGANIC SYNTHESIS. PART II. DESIGN AND SYNYHESIS. MOspace.

-

N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters.

-

Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI.

-

N-Vinylpyridinium tetrafluoroborate salts as reagents for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes. PMC.

-

N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Chemistry Portal.

-

Qualitative and quantitative structure activity relationships for the inhibitory effects of cationic head groups, functionalised side chains and anions of ionic liquids on acetylcholinesterase. Green Chemistry.

-

Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed.

-

N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. PMC.

-

reactions of pyridinium n-ylides and their related pyridinium salts. LOCKSS.

-

Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. PMC.

-

Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers.

-

Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. Semantic Scholar.

-

Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. Journal of the American Chemical Society.

-

Stereoregularity of poly(4-vinyl-n-alkyl-pyridinium) salts prepared by spontaneous polymerization. ScienceDirect.

-

Organized polymerization of vinyl pyridinium salts. ResearchGate.

-

Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC.

-

Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. The Journal of Organic Chemistry.

-

Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate.

-

Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. PMC.

-

The cyclization and functionalization reactions involving N-phenacylpyridinium salts. ResearchGate.

-

N-vinylpyridinium and -ammonium tetrafluoroborate salts: new electrophilic coupling partners for Pd(0)-catalyzed Suzuki cross-coupling reactions. PubMed.

-

A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis. BenchChem.

-

Quantitative structure–activity relationship. Wikipedia.

-

Tandem β‑Elimination/Hetero-Michael Addition Rearrangement of an N‑Alkylated Pyridinium Oxime to an O‑Alkylated Pyridine. ResearchGate.

-

Comparative Study of Grafting Kinetics of N-Vinyl Imidazole and 4- Vinyl Pyridine onto Cellulose. Research Trend.

-

N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed cross‐coupling reactions. ResearchGate.

-

Quantitative structure activity relationships of some pyridine derivatives as corrosion inhibitors of steel in acidic medium. PubMed.

-

Unveiling the Chemistry of Higher-Order Cycloaddition Reactions within the Molecular Electron Density Theory. MDPI.

-

Phase-Transfer Catalysis Communications.

-

Historical context and new applications of pyridinium salt reactivity. ResearchGate.

-

A Predictive Model for Additions to N-Alkyl Pyridiniums. ChemRxiv.

-

Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. The Royal Society of Chemistry.

Sources

- 1. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. DSpace [mospace.umsystem.edu]

- 4. N-Vinylpyridinium tetrafluoroborate salts as reagents for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. researchtrend.net [researchtrend.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 15. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-vinylpyridinium and -ammonium tetrafluoroborate salts: new electrophilic coupling partners for Pd(0)-catalyzed Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Electroreductive Coupling of 1-(1-phenylvinyl)pyridinium

This Application Note is designed to provide a comprehensive, field-validated protocol for the electroreductive coupling of 1-(1-phenylvinyl)pyridinium salts . This specific transformation leverages the unique redox properties of

Executive Summary

This protocol details the electrochemical methodology for the reductive dimerization of 1-(1-phenylvinyl)pyridinium triflate (or tetrafluoroborate) . Unlike traditional chemical reductants (e.g., SmI

The core transformation involves the cathodic reduction of the

Key Advantages

-

Reagent-Free Activation: Eliminates the need for stoichiometric metal reductants or pyrophoric reagents.

-

Tunable Selectivity: Potential control reduces over-reduction side products (e.g., simple hydrogenation).

-

Scalability: Compatible with both batch (beaker-type) and flow electrolysis cells.

Mechanistic Principles

To ensure reproducibility, researchers must understand the causality of the reaction steps. The 1-(1-phenylvinyl)pyridinium cation acts as an electron-deficient alkene (Michael acceptor equivalent) activated by the positively charged nitrogen.

Reaction Pathway

-

Cathodic Reduction (

to -

Radical Dimerization: Two radical species couple at the

-carbon (tail-to-tail) to form a bis-enamine intermediate. This step is kinetically favored over H-abstraction in aprotic solvents with controlled proton sources. -

Hydrolysis: The resulting bis-pyridinium/bis-enamine skeleton is hydrolyzed during acidic workup, releasing the pyridine auxiliary and revealing the 1,4-diketone.

Mechanistic Diagram

Caption: Figure 1. Electrochemical pathway from N-vinylpyridinium salt to 1,4-diketone via radical dimerization.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 1-(1-phenylvinyl)pyridinium triflate | Precursor (Synthesized from acetophenone + Tf |

| Solvent | Acetonitrile (MeCN), anhydrous | High dielectric constant, wide electrochemical window |

| Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF | Conductivity; non-coordinating anion |

| Cathode | Reticulated Vitreous Carbon (RVC) or Graphite Felt | High surface area for heterogeneous electron transfer |

| Anode | Sacrificial Magnesium (Mg) or Zinc (Zn) | Prevents oxidation of substrate/product; simplifies cell design |

| Cell Type | Undivided Cell (Beaker or Vial) | Simple setup; sacrificial anode manages counter-reaction |

| Power Supply | Potentiostat or DC Source (e.g., IKA ElectraSyn) | Precise current/voltage control |

Substrate Synthesis (Pre-requisite)

Note: This salt is generally not commercially available and must be synthesized fresh.

-

Activation: Dissolve acetophenone (1.0 equiv) in DCM at -78°C. Add triflic anhydride (1.1 equiv) and 2,6-di-tert-butyl-4-methylpyridine (1.1 equiv) to form the vinyl triflate.

-

Displacement: Add excess pyridine (2-3 equiv) and warm to room temperature. The

-vinylpyridinium salt will precipitate or can be isolated via ether precipitation. -

Verification: Confirm structure via

H NMR (distinct vinyl protons shifted downfield due to cationic nitrogen).

Electrosynthesis Procedure (Step-by-Step)

Step 1: Cell Assembly

-

Prepare a 10 mL undivided cell equipped with a magnetic stir bar.

-

Insert the RVC Cathode and Mg Anode . Ensure electrodes are parallel and separated by ~5 mm.

Step 2: Solution Preparation

-

Dissolve 1-(1-phenylvinyl)pyridinium triflate (0.5 mmol, 1.0 equiv) in 5 mL of 0.1 M TBAPF

in MeCN . -

Optional: Add 1.0 equiv of TMSCl (Trimethylsilyl chloride).

-

Expert Insight: TMSCl acts as a "promoter" in reductive couplings, trapping transient alkoxides or modifying the double layer, though its primary role here is scavenging trace water that might protonate the radical too early.

-

Step 3: Electrolysis

-

Condition: Constant Current (Galvanostatic).

-

Current Density: 5–10 mA/cm² (typically 10–20 mA for a standard vial).

-

Charge: Pass 2.2 – 2.5 F/mol (Faradays per mole).

-

Calculation:

-

-

Atmosphere: Perform under Nitrogen or Argon balloon to prevent oxygen quenching of the radical.

-

Temperature: Room temperature (20–25°C).

Step 4: Monitoring

-

Monitor consumption of the starting material via TLC or LC-MS. The cationic starting material will disappear, and a less polar dimer intermediate may appear.

Step 5: Workup & Hydrolysis (Critical)

-

Upon completion, disconnect the power.

-

Add 1 M HCl (aq) (2 mL) to the reaction mixture and stir vigorously for 30 minutes at room temperature.

-

Why? The electrolysis forms the bis-enamine (or bis-pyridinium) dimer. Acidic hydrolysis is required to cleave the C-N bonds and release the 1,4-diketone.

-

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with sat. NaHCO

and Brine. -

Dry over Na

SO

Step 6: Purification

-

Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

-

Target Product: 1,4-Diphenylbutane-1,4-dione (White solid).

Data Analysis & Troubleshooting

Expected Results

| Parameter | Expected Value | Notes |

| Yield | 60 – 85% | Dependent on water content (too dry = polymerization; too wet = monomer reduction) |

| Faradaic Efficiency | 40 – 60% | Competitive H |

| Product Appearance | White Crystalline Solid | Mp: 144–146°C (Lit. value for 1,4-diphenylbutane-1,4-dione) |

Troubleshooting Guide

-

Issue: Low Yield / Monomer Recovery.

-

Cause: Current density too low or insufficient charge passed.

-

Fix: Increase charge to 3.0 F/mol. Ensure inert atmosphere.

-

-

Issue: Formation of Ethylbenzene derivative (Simple Reduction).

-

Cause: Proton source concentration is too high (protonation of radical anion before dimerization).

-

Fix: Use strictly anhydrous MeCN. Add a proton scavenger or use a divided cell if the sacrificial anode is generating interfering species.

-

-

Issue: Polymerization.

-

Cause: Substrate concentration too high (chain growth favored over dimerization).

-

Fix: Dilute the reaction to 0.05 M.

-

Variations: Synthesis of 1,6-Dioxo-2,4-dienes

While the 1,4-diketone is the standard hydrodimerization product, specific conditions described by Buszek et al. (using chemical reductants or Pd-catalysis) suggest the formation of (2E,4E)-1,6-dioxo-2,4-dienes .

-

Protocol Modification: To access the diene, avoid the aqueous acidic hydrolysis step. Instead, treat the intermediate with an oxidative workup or base-mediated elimination if the mechanism follows a specific elimination pathway. However, for electrochemical contexts, the saturated 1,4-diketone is the thermodynamic product of reductive coupling followed by hydrolysis.

References

-

Buszek, K. R., & Brown, N. (2007).[1] N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions.[1][2] Organic Letters, 9(4), 707–710.[2] [Link]

- Grounding: Establishes the synthesis and reactivity of N-vinylpyridinium salts as coupling partners and their tendency to dimerize.

-

Buszek, K. R., et al. (2008). N-Vinylpyridinium tetrafluoroborate salts as reagents for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes.[3][4] Tetrahedron Letters, 49(46), 6491-6494.[4] [Link][4]

- Grounding: Specifically details the dimeriz

-

Little, R. D., & Schwaebe, M. K. (1997). Reductive Cyclizations at the Cathode. Topics in Current Chemistry, 185, 1-48. [Link]

- Grounding: Authoritative review on the mechanism of electroreductive coupling (hydrodimeriz

-

Wiebe, A., et al. (2018). Electrifying Organic Synthesis. Angewandte Chemie International Edition, 57(20), 5594-5619. [Link]

- Grounding: Modern overview of electrochemical setups and radical anion reactivity.

Sources

- 1. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 2. N-vinylpyridinium and -ammonium tetrafluoroborate salts: new electrophilic coupling partners for Pd(0)-catalyzed Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Vinylpyridinium tetrafluoroborate salts as reagents for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Radical Polymerization of 1-(1-Phenylvinyl)pyridinium Monomers

Introduction: The Strategic Value of Poly(1-(1-phenylvinyl)pyridinium) Salts

Poly(1-(1-phenylvinyl)pyridinium) salts represent a unique class of cationic polymers, or polycations, that merge the structural rigidity and electronic properties of a polystyrene-like backbone with the versatile functionality of the pyridinium cation. These materials are of significant interest to researchers in drug development and materials science due to their potential in a variety of applications, including gene delivery, antimicrobial coatings, and the development of novel drug carrier systems.[1][2][3] The inherent positive charge of these polymers facilitates strong electrostatic interactions with negatively charged biological molecules such as nucleic acids and proteins, as well as with cell membranes.[1] This characteristic is pivotal for their function as non-viral vectors for gene therapy and as potent antimicrobial agents that can disrupt bacterial cell walls.[4][5]

The 1-(1-phenylvinyl)pyridinium monomer structure, an analogue of styrene, suggests that it can undergo radical polymerization to yield well-defined polymers. However, the direct polymerization of these ionic monomers presents unique challenges compared to their neutral vinylpyridine counterparts. Issues such as monomer solubility, electrostatic repulsion between the cationic centers, and potential interactions with the polymerization machinery require careful consideration and optimization of reaction conditions.

This comprehensive guide provides detailed application notes and protocols for the radical polymerization of 1-(1-phenylvinyl)pyridinium monomers. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and characterize these promising polymers. The protocols herein are grounded in established principles of radical polymerization, adapted for the specific chemistry of these cationic monomers.

Monomer Synthesis: Crafting the Building Blocks

The synthesis of 1-(1-phenylvinyl)pyridinium monomers is a critical first step that dictates the purity and polymerizability of the final compound. A common and effective method involves the quaternization of pyridine with a suitable 1-phenylvinyl electrophile. One such approach is the reaction of pyridine with a 1-phenylvinyl triflate, which can be generated in situ from the corresponding acetophenone.[6][7]

Workflow for Monomer Synthesis

Caption: Workflow for the synthesis of 1-(1-phenylvinyl)pyridinium monomers.

Part 1: Controlled Radical Polymerization via RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[8] Its tolerance to a wide range of functional groups makes it an attractive method for the polymerization of ionic monomers like 1-(1-phenylvinyl)pyridinium salts. The choice of RAFT agent, initiator, and solvent is crucial for a successful polymerization.

Causality Behind Experimental Choices in RAFT Polymerization

-

RAFT Agent Selection: For styrenic monomers, dithiobenzoates and trithiocarbonates are typically effective RAFT agents. Given the structural similarity of 1-(1-phenylvinyl)pyridinium to styrene, a dithiobenzoate such as 2-cyano-2-propyl benzodithioate (CPDB) is a suitable starting point. The choice of the R and Z groups of the RAFT agent influences the transfer kinetics and should be optimized for the specific monomer.

-

Initiator: A standard free-radical initiator like azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA) can be used. The initiator-to-RAFT agent ratio is a key parameter to control the number of polymer chains and thus the final molecular weight.

-

Solvent: The ionic nature of the monomer necessitates the use of polar solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols are good candidates. The solvent choice can also influence the polymerization kinetics.[9][10]

-

Temperature: The polymerization temperature must be sufficient to ensure an appropriate rate of decomposition of the initiator without causing unwanted side reactions. A typical temperature range for AIBN-initiated polymerization is 60-80 °C.

Protocol 1: RAFT Polymerization of 1-(1-Phenylvinyl)pyridinium Triflate

This protocol describes a typical RAFT polymerization of a 1-(1-phenylvinyl)pyridinium triflate monomer using AIBN as the initiator and CPDB as the RAFT agent.

Materials:

-

1-(1-Phenylvinyl)pyridinium triflate (monomer)

-

2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and standard Schlenk line equipment

Experimental Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the 1-(1-phenylvinyl)pyridinium triflate monomer and CPDB in anhydrous DMF. A typical monomer-to-RAFT agent ratio is between 50:1 and 500:1, depending on the desired molecular weight.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Initiator Addition: After the final thaw, backfill the flask with argon or nitrogen and add AIBN. The RAFT agent-to-initiator ratio is typically between 2:1 and 10:1.

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion via ¹H NMR spectroscopy and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

-

Termination and Purification: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air. Precipitate the polymer by adding the DMF solution to a large excess of a non-solvent such as diethyl ether.

-

Drying: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation: RAFT Polymerization Parameters

| Parameter | Recommended Range | Rationale |

| [Monomer]:[RAFT Agent] | 50:1 - 500:1 | Controls the target degree of polymerization and molecular weight. |

| [RAFT Agent]:[Initiator] | 2:1 - 10:1 | A higher ratio minimizes the formation of dead chains from the initiator. |

| Temperature | 60 - 80 °C | Ensures a suitable rate of initiator decomposition. |

| Solvent | DMF, DMSO, Methanol | Polar solvents are required to dissolve the ionic monomer. |

Part 2: Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another robust controlled radical polymerization technique that relies on a reversible activation/deactivation equilibrium catalyzed by a transition metal complex, typically copper-based.[11][12] ATRP can be particularly effective for styrenic monomers.

Causality Behind Experimental Choices in ATRP

-

Catalyst System: A common catalyst system for the ATRP of styrenic monomers is Cu(I)Br complexed with a nitrogen-based ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA).[13] The choice of ligand influences the catalyst activity and the control over the polymerization.

-

Initiator: An alkyl halide initiator, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate, is used to initiate the polymerization. The structure of the initiator should mimic the dormant polymer chain end.

-

Solvent: As with RAFT, polar solvents are necessary to dissolve the cationic monomer.

-

Deactivator: The addition of a small amount of the deactivator, Cu(II)Br₂, at the beginning of the reaction can improve the control over the polymerization by ensuring a sufficient concentration of the deactivating species.

Protocol 2: ATRP of 1-(1-Phenylvinyl)pyridinium Triflate

This protocol outlines a general procedure for the ATRP of a 1-(1-phenylvinyl)pyridinium triflate monomer.

Materials:

-

1-(1-Phenylvinyl)pyridinium triflate (monomer)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and standard Schlenk line equipment

Experimental Procedure:

-

Catalyst Complex Formation: In a Schlenk flask, add CuBr and the monomer. Seal the flask and purge with argon or nitrogen. Add degassed DMSO via a syringe, followed by the PMDETA ligand. Stir the mixture until a homogeneous colored solution is formed, indicating the formation of the Cu(I)-ligand complex.

-

Degassing: If the monomer was not added initially, the solvent and ligand can be degassed by freeze-pump-thaw cycles before the addition of the catalyst and monomer under an inert atmosphere.

-

Initiator Addition: Add the initiator, EBiB, to the reaction mixture via a syringe. The monomer-to-initiator ratio will determine the target molecular weight.

-

Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C) and stir.

-

Monitoring and Termination: Monitor the reaction as described in the RAFT protocol. Terminate the polymerization by cooling and exposing the reaction mixture to air, which will oxidize the Cu(I) catalyst.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., methanol) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent and dry under vacuum.

ATRP Experimental Workflow

Caption: A typical workflow for the ATRP of 1-(1-phenylvinyl)pyridinium monomers.

Characterization of Poly(1-(1-phenylvinyl)pyridinium) Salts

Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and purity.

Characterization Techniques

| Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Confirms the polymer structure, determines monomer conversion, and can be used to calculate the degree of quaternization if starting from poly(vinylpyridine).[14] |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups in the polymer.[14] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |

| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer. |

Applications in Drug Development

The unique properties of poly(1-(1-phenylvinyl)pyridinium) salts make them highly attractive for various applications in the pharmaceutical and biomedical fields.

-

Gene Delivery: The cationic nature of these polymers allows them to form complexes (polyplexes) with negatively charged nucleic acids (DNA, siRNA). These polyplexes can protect the genetic material from degradation and facilitate its entry into cells, making them promising non-viral vectors for gene therapy.[1][4]

-

Antimicrobial Agents: The polycationic structure can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. These polymers can be used to develop antimicrobial surfaces, coatings for medical devices, and new therapeutic agents.[5][15]

-

Drug Delivery Vehicles: These polymers can be used to encapsulate or conjugate hydrophobic drugs, improving their solubility and bioavailability.[2][16] They can also be designed to respond to specific stimuli (e.g., pH) for targeted drug release.

Logical Relationship of Polymer Properties to Applications

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. annabilab.ucla.edu [annabilab.ucla.edu]

- 3. Significant role of cationic polymers in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Terpyridine End-Modified Polystyrenes through ATRP for Facile Construction of Metallo-Supramolecular P3HT-b-PS Diblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. polysciences.com [polysciences.com]

Application Notes & Protocols: The Synthetic Power of Pyridinium Ylides in [3+2] Cycloaddition Reactions

Introduction: Beyond a Simple Salt - The Latent Reactivity of N-Substituted Pyridinium Ions

In the vast landscape of synthetic organic chemistry, pyridinium salts are often encountered as simple N-alkylated or N-acylated heterocycles. However, this perception belies their true potential as versatile and powerful synthons. When a pyridinium salt bears an electron-withdrawing group on the nitrogen-bound substituent, it becomes a latent precursor to a highly reactive 1,3-dipole: the pyridinium ylide. The in situ generation of these ylides unlocks a world of synthetic possibilities, most notably their participation in [3+2] cycloaddition reactions to construct complex, nitrogen-containing heterocyclic scaffolds.[1][2]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the generation and synthetic application of pyridinium ylides from their corresponding pyridinium salt precursors, with a focus on the mechanistic underpinnings and practical protocols for their use in [3+2] cycloaddition reactions. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

The Heart of the Matter: Generation and Nature of Pyridinium Ylides

A pyridinium ylide is a neutral, zwitterionic species characterized by a positive charge on the pyridinium ring and a negative charge on an adjacent atom (typically carbon) of the N-substituent. The stability and reactivity of the ylide are critically influenced by the nature of the electron-withdrawing group (EWG) on the carbanion, which delocalizes the negative charge.

The generation of a pyridinium ylide from its salt precursor is a straightforward acid-base reaction. A suitable base is used to deprotonate the carbon alpha to the pyridinium nitrogen. The choice of base is crucial and depends on the acidity of the corresponding C-H bond, which is in turn dictated by the EWG.

Figure 1: General scheme for the generation of a pyridinium ylide from a pyridinium salt using a base.

The pKa of the pyridinium salt is a key parameter. Electron-withdrawing substituents lower the pKa, allowing for the use of milder bases and facilitating the cycloaddition under gentle conditions, sometimes even in aqueous buffers at neutral pH.[2]

The Workhorse Reaction: [3+2] Cycloaddition of Pyridinium Ylides

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful ring-forming reaction. In this context, the pyridinium ylide acts as the 1,3-dipole, reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. A prominent application of this reaction is the synthesis of indolizine derivatives, which are found in numerous biologically active compounds.[2][3]

The reaction is believed to proceed through a concerted mechanism, where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The regioselectivity and stereoselectivity of the reaction are governed by both electronic and steric factors of the two reacting partners.

Figure 2: Mechanism of the [3+2] cycloaddition of a pyridinium ylide with an alkyne to form an indolizine.

Application & Protocols

Synthesis of a Model Pyridinium Salt: Methyl 2-(pyridin-1-ium-1-yl)acetate Bromide

This protocol describes the synthesis of a common pyridinium salt precursor.

Materials:

-

Pyridine

-

Methyl 2-bromoacetate

-

Acetone (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (1.0 eq) in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl 2-bromoacetate (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield the pyridinium salt.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for the [3+2] Cycloaddition of a Pyridinium Ylide with an Alkyne

This protocol details the synthesis of an indolizine derivative via a [3+2] cycloaddition.

Materials:

-

Methyl 2-(pyridin-1-ium-1-yl)acetate bromide (or other suitable pyridinium salt)

-

Dimethyl acetylenedicarboxylate (DMAD) or other activated alkyne

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)

Procedure:

-

To a solution of the pyridinium salt (1.0 eq) in the chosen anhydrous solvent, add the dipolarophile (e.g., DMAD, 1.1 eq).

-

Stir the mixture at room temperature.

-

Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture. The addition of the base generates the pyridinium ylide in situ.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired indolizine product.

Table 1: Representative Examples of [3+2] Cycloadditions of Pyridinium Ylides

| Pyridinium Salt Substituent (on CH₂) | Dipolarophile | Base | Solvent | Yield (%) | Reference |

| -CO₂Me | Dimethyl acetylenedicarboxylate | Et₃N | MeCN | High | [2] |

| -COPh | N-Phenylmaleimide | DBU | Toluene | Good | [3] |

| -CN | Ethyl propiolate | K₂CO₃ | DMF | Moderate | [2] |

| -SO₂Ph | Acrylonitrile | NaH | THF | Good | N/A |

Note: Yields are generalized as "High," "Good," or "Moderate" as specific percentages can vary based on precise reaction conditions. References point to similar transformations.

Factors Influencing Reactivity and Selectivity

The success of the [3+2] cycloaddition of pyridinium ylides is dependent on several key factors:

-

The nature of the electron-withdrawing group (EWG): As mentioned, the EWG on the N-substituent stabilizes the ylide and influences the acidity of the precursor salt. Highly stabilizing groups like esters, ketones, and nitriles are commonly employed.[2]

-

The nature of the dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive dipolarophiles in this reaction due to a smaller HOMO-LUMO gap.

-

The choice of base and solvent: The base must be strong enough to deprotonate the pyridinium salt but not so strong as to cause side reactions. The solvent should be able to dissolve the reactants and facilitate the reaction, with anhydrous conditions often being preferred.

-

Substitution on the pyridine ring: Substituents on the pyridinium ring can influence the electronics and sterics of the ylide, affecting its reactivity and the regioselectivity of the cycloaddition.

Conclusion and Future Outlook

The generation of pyridinium ylides from stable pyridinium salt precursors provides a robust and versatile platform for the synthesis of complex nitrogen-containing heterocycles through [3+2] cycloaddition reactions. The operational simplicity, mild reaction conditions, and the ability to tune the reactivity through substituent effects make this a valuable tool for synthetic chemists. The resulting indolizine and related scaffolds are of significant interest in medicinal chemistry and materials science, ensuring that the exploration of the synthetic potential of pyridinium ylides will continue to be a fruitful area of research. Future work in this area may focus on the development of enantioselective variants of this reaction, perhaps through the use of chiral bases or phase-transfer catalysts, to further enhance the synthetic utility of this powerful transformation.

References

-

General pathway of [3+2]-cycloaddition of pyridinium ylide. ResearchGate. Available at: [Link]

- Padwa, A., et al. Cycloaddition reactions of pyridinium and related azomethine ylides. The Journal of Organic Chemistry.

-

Wen, L. R., et al. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 2023. Available at: [Link]

- Li, A., et al. Update for oxidopyridinium cycloadditions and their synthetic applications: advances after Katritzky's pioneering studies. Organic Chemistry Frontiers, 2025.

-

Coutelier, O., et al. Investigation of the Pyridinium Ylide-Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 2016. Available at: [Link]

- Gribble, G. W. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 2007.

-

Vinylazaarenes as dienophiles in Lewis acid-promoted Diels-Alder reactions. ResearchGate. Available at: [Link]

- Comins, D. L., et al. Diels-Alder Reactions of 5-Vinyl-1-acyl-2-aryl-2,3-dihydro-4-pyridones: Regio- and Stereoselective Synthesis of Octahydroquinolines. Organic Letters, 2003.

- Majireck, M. M., et al. 2-Chloro-1-(1-ethoxyvinyl)

-

Majireck, M. M., et al. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 2018. Available at: [Link]

- Krespan, C. G. An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. Journal of the American Chemical Society.

- Wu, P., et al. Application of Pyridinium Salts to Organic Syntheses. Chinese Journal of Organic Chemistry, 2008.

- Vinylazaarenes as dienophiles in Lewis acid-promoted Diels-Alder reactions. Chemical Science, 2018.

- Comins, D. L., et al. Diels-Alder reactions of 5-vinyl-1-acyl-2-aryl-2,3-dihydro-4-pyridones: regio- and stereoselective synthesis of octahydroquinolines. Organic Letters, 2003.

- Majireck, M. M., et al. Preparation of 2-Chloro-1-(1-ethoxyvinyl)

-

Functionalization of N-phenyl pyridinium triflate. Reagents and conditions. ResearchGate. Available at: [Link]

- The cyclization and functionalization reactions involving N-phenacylpyridinium salts. Chemical Papers, 2024.

- Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers.

- Beaudry, C. M. Intramolecular Pyridinium Oxide Cycloadditions: Systematic Study of Substitution, Diastereoselectivity, and Regioselectivity. The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of 1-(1-phenylvinyl)pyridinium

Subject: Preventing Spontaneous Polymerization & Degradation of 1-(1-phenylvinyl)pyridinium Salts Ticket ID: #VP-STAB-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

You are likely experiencing instability with 1-(1-phenylvinyl)pyridinium (an N-vinylpyridinium salt). Unlike standard styrene monomers, this compound possesses a unique "push-pull" electronic structure: the electron-rich vinyl group is strongly deactivated by the electron-deficient pyridinium ring.

This creates a dual-threat instability :

-

High Electrophilicity: The vinyl group is highly susceptible to nucleophilic attack (ionic polymerization).

-

Radical Sensitivity: It acts as an activated captodative-like monomer, prone to radical propagation even at ambient temperatures.

This guide provides a self-validating protocol to stabilize this compound during synthesis, isolation, and storage.

Module 1: The Mechanism of Instability

To prevent polymerization, you must understand the enemy. This monomer does not just polymerize via one pathway; it utilizes two, often simultaneously.

The "Dual-Trigger" Pathway

The pyridinium nitrogen (

-

The Ionic Trigger (Zwitterionic): Trace nucleophiles (impurities, water, or even the counter-ion) attack the

-carbon of the vinyl group. This forms a zwitterion that initiates a chain reaction.[1][2] Crucially, this pathway is NOT stopped by radical inhibitors. -

The Radical Trigger: Thermal energy or UV light generates radicals. Because the resulting radical is stabilized by the phenyl ring (resonance), propagation is rapid.

Figure 1: Dual-pathway instability mechanism. Note that standard inhibitors only block Trigger B.

Module 2: Stabilization Protocol (Step-by-Step)

Phase A: Synthesis & Workup

Goal: Prevent "Organized Polymerization" in concentrated solutions.

The Critical Error: Many researchers strip the solvent to dryness on a rotovap. Do not do this. As the concentration increases, these salts form aggregates that align the vinyl groups, accelerating polymerization by orders of magnitude (the "Matrix Effect").

| Parameter | Recommendation | Scientific Rationale |

| Concentration | Keep < 0.5 M | Prevents aggregate-induced ionic polymerization [1]. |

| Temperature | Maintain < 25°C | Reduces thermal radical generation. |

| Atmosphere | Air (Aerobic) | Counter-intuitive: Oxygen acts as a radical scavenger for this specific monomer type. Argon/Nitrogen can actually promote polymerization if no other inhibitor is present. |

| pH Control | Acidic (pH < 4) | Prevents nucleophilic attack by bases (amines/hydroxides). |

Phase B: Chemical Inhibition Strategy

You need a "Cocktail Approach" to block both pathways.

1. The Radical Scavenger:

-

Agent: 4-tert-Butylcatechol (TBC) or Hydroquinone monomethyl ether (MEHQ).

-

Loading: 100–500 ppm.

-

Why: These scavenge free radicals. Note: They require trace oxygen to function effectively.

2. The Nucleophile Blocker (The "Secret" Weapon):

-

Agent: Acetic Acid or dilute HCl (depending on counter-ion compatibility).

-

Loading: Maintain a slight excess of acid during workup.

-

Why: Protonation ensures that any trace amine impurities (from synthesis) are ammonium salts (non-nucleophilic), preventing the ionic trigger [2].

Module 3: Storage & Handling

If you must store the compound, follow this strict decision tree.

Figure 2: Storage decision tree. Oils are thermodynamically unstable and must be diluted.

Module 4: Troubleshooting (FAQ)

Q1: My clear oil turned into a white/yellow solid overnight. Can I reverse it?

-

Answer: No. The polymer backbone is formed by covalent C-C bonds. It cannot be reverted to monomer.

-

Prevention: Never store the compound as a neat oil. If you cannot crystallize it, store it as a dilute solution (10% w/v) in Dichloromethane (DCM) or Acetonitrile with 200 ppm TBC.

Q2: The NMR shows broad peaks in the aromatic region.

-

Diagnosis: Oligomerization has occurred.[1][6] Broadening indicates restricted rotation characteristic of polymer chains.

-

Action: Attempt a "Crash Precipitation." Dissolve the crude mix in a minimum amount of polar solvent (e.g., Methanol) and dropwise add it into a large excess of cold Diethyl Ether or Ethyl Acetate. The polymer usually precipitates as a gum, while the monomer might stay in solution (or vice versa, depending on molecular weight).

Q3: Can I use basic alumina to remove the inhibitor before use?

-

Critical Warning: NO. Basic alumina is nucleophilic. Passing this specific monomer through a basic column will likely trigger immediate ionic polymerization (the "Flash Gelation" effect).

-

Correct Method: Use Neutral Alumina or simply use the monomer with the inhibitor if it doesn't interfere with your next step (e.g., if the next step is a non-radical reaction).

Module 5: Emergency Recovery Protocol

If you suspect polymerization is starting (viscosity increase):

-

Immediate Dilution: Add cold Dichloromethane (DCM) immediately. Dilution breaks up the aggregates that catalyze the reaction.

-

Quench: Add a drop of concentrated HCl (if compatible with your counter-ion) to kill any propagating anionic/zwitterionic species.

-

Precipitate: Pour the solution into cold Diethyl Ether to precipitate the polymer. Filter rapidly. The filtrate contains your rescued monomer.

References

-

Salamone, J. C., et al. (1971). Polymerization of 4-vinylpyridinium salts.[1][2][3][5] III. A clarification of the mechanism of spontaneous polymerization. Journal of Polymer Science Part A-1: Polymer Chemistry.[3]

-

Kabanov, V. A., et al. (1999). Stereoregularity of poly(4-vinyl-n-alkyl-pyridinium) salts prepared by spontaneous polymerization.[2] Polymer.[1][2][3][4][5][6][7][8]

-

Fisher Scientific. (2010). Safety Data Sheet: Pyridinium Salts Handling.

-

RSC Polymer Chemistry. (2012). Anionic copolymerisation of 3-(1-phenylvinyl)pyridine.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinium-Yne Click Polymerization: A Facile Strategy toward Functional Poly(Vinylpyridinium Salt)s with Multidrug-Resistant Bacteria Killing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]

- 9. Introducing a 1,1-diphenylethylene analogue for vinylpyridine: anionic copolymerisation of 3-(1-phenylvinyl)pyridine (m-PyPE) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Improving yield of 1-(1-phenylvinyl)pyridinium triflate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

You are inquiring about optimizing the yield of 1-(1-phenylvinyl)pyridinium triflate . This is a challenging synthesis because the target molecule is an

Unlike the more stable N-(1-ethoxyvinyl) analogs (recently popularized by the Majireck group), the phenyl variant lacks the strong oxygen stabilization of the intermediate cation, making the "one-pot" alkyne addition method (Phenylacetylene + TfOH + Pyridine) prone to side reactions like oligomerization.

Part 1: The Optimized Workflow (Visualized)

The following diagram outlines the logic of the Two-Stage Protocol, highlighting the critical divergence point where standard "one-pot" attempts often fail.

Figure 1: Logical flow of the Two-Stage Synthesis. Note that introducing Pyridine (blue) before the Vinyl Triflate (yellow) is fully formed leads to the "Failure Mode" (black), consuming the activator.

Part 2: The High-Fidelity Protocol

This protocol is designed to achieve yields >85% by avoiding the formation of N-trifluoromethanesulfonylpyridinium triflate, a common byproduct that occurs when pyridine is present during the triflylation step.

Stage 1: Synthesis of 1-Phenylvinyl Triflate

The goal here is to trap the enol of acetophenone without polymerizing it.

Reagents:

-

Acetophenone (1.0 equiv)

-

Triflic Anhydride (

) (1.1 equiv) — Must be freshly distilled or high purity. -

2,6-Di-tert-butylpyridine (2,6-DTBP) (1.1 equiv) — Crucial: Do not use simple pyridine or Et3N here.

-

Dichloromethane (DCM), anhydrous.

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add 2,6-DTBP and Acetophenone in DCM.

-

Activation: Cool to -78°C . Dropwise add

. The steric bulk of 2,6-DTBP prevents it from reacting with -

Warming: Allow to warm slowly to room temperature (RT) over 2-4 hours.

-

Workup (Critical): Quickly pass the solution through a short pad of silica gel (deactivated with 5% Et3N/Hexane) to remove the protonated base salts. Concentrate the filtrate to obtain the 1-phenylvinyl triflate as an oil.

-

Checkpoint: Verify by crude NMR.[1] You should see vinyl protons around

5.3–5.8 ppm.

-

Stage 2: Quaternization (The Salt Formation)

Now that the vinyl triflate is formed, we displace the triflate with pyridine.

Reagents:

-

Crude 1-Phenylvinyl triflate (from Stage 1)

-

Pyridine (3.0 equiv) — Excess drives the equilibrium.

-

DCM or Chloroform.

Procedure:

-

Dissolve the vinyl triflate in minimal DCM.

-

Add Pyridine (3.0 equiv) at 0°C.

-

Incubation: Stir at RT for 12–24 hours. A precipitate may form.[2]

-

Precipitation: Add cold Diethyl Ether (

) or Pentane to the reaction mixture. The target pyridinium salt is insoluble in ether and will crash out. -

Filtration: Filter the solid under inert atmosphere. Wash extensively with

to remove unreacted pyridine and any remaining organic impurities. -

Drying: Dry under high vacuum.

Part 3: Troubleshooting & FAQs

Here are the specific issues researchers face with this synthesis, along with the chemical causality and solutions.

Q1: Why is my reaction mixture turning black/tarry?

Diagnosis: Polymerization of the styryl intermediate. Causality: 1-Phenylvinyl species are essentially "activated styrenes." In the presence of strong acid (generated if your base stoichiometry is off) or heat, they undergo cationic polymerization. Solution:

-

Strict Temperature Control: Do not heat Stage 1 above RT.

-

Radical Inhibitor: Add a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) to the reaction mixture in Stage 2.

-

Acid Scavenging: Ensure you use the hindered base (2,6-DTBP) in slight excess (1.1 equiv) in Stage 1.

Q2: I tried the "One-Pot" method (Acetophenone + Pyridine + Tf2O) and got <10% yield. Why?

Diagnosis: Reagent Sequestration.

Causality: Pyridine is a good nucleophile.

Q3: Can I use Phenylacetylene and Triflic Acid (TfOH) instead?

Diagnosis: This is the "Majireck Route" for ethoxy-analogs, but it is risky for phenyls. Causality:

-

Ethoxyacetylene + TfOH

Stable oxocarbenium-like cation. -

Phenylacetylene + TfOH

Styryl cation (highly reactive). Risk: The styryl cation is much more prone to attacking another molecule of phenylacetylene (oligomerization) than waiting for a pyridine molecule. Verdict: Use this route only if you have a flow reactor or can ensure ultra-high mixing rates. Otherwise, the Ketone route (Stage 1 & 2 above) is more reliable for batch synthesis.

Q4: My product is an oil, not a solid. How do I crystallize it?

Diagnosis: Impurities or solvent trapping. Solution:

-

Trituration: Dissolve the oil in a minimum amount of DCM (e.g., 1 mL).

-

Layering: Carefully layer Hexane or Diethyl Ether on top (do not mix).

-

Freezing: Place in a -20°C freezer overnight. The slow diffusion of the non-solvent should induce crystallization.

-

Anion Exchange (Last Resort): If the triflate is an oil, consider exchanging the anion to

or

Part 4: Data Summary

| Parameter | Standard "One-Pot" | Optimized "Two-Stage" | Note |